![molecular formula C36H46ClN5O5S B612243 Beclabuvir hydrochloride CAS No. 958002-36-3](/img/structure/B612243.png)
Beclabuvir hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beclabuvir hydrochloride, also known by the research name BMS-791325 or abbreviated as BCV, is an antiviral drug for the treatment of hepatitis C virus (HCV) infection . It has been studied in clinical trials . In February 2017, Bristol-Myers Squibb began sponsoring a post-marketing trial of beclabuvir, in combination with asunaprevir and daclatasvir, to study the combination’s safety profile with regard to liver function .
Synthesis Analysis
The synthesis of Beclabuvir involves a series of structure-activity relationship studies directed at the optimization of a novel class of indolobenzazepines . A strategic decision to abandon a highly potent but physiochemically problematic series in favor of one of lower molecular weight and potency was key in the realization of the program’s objectives . The synthesis features the use of asymmetric catalysis to generate a chiral cyclopropane fragment and coupling with an indole fragment via an alkylation .Molecular Structure Analysis
The molecular structure of Beclabuvir hydrochloride is represented by the chemical formula C36H46ClN5O5S . It has a molecular weight of 696.3 . The structure contains a carboxamide group attached to an indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Beclabuvir hydrochloride include asymmetric cyclopropanation and arylation . The large-scale synthesis includes the rhodium-catalyzed asymmetric cyclopropanation of styrene and the construction of the seven-membered ring by an intramolecular Heck reaction .Physical And Chemical Properties Analysis
Beclabuvir hydrochloride has a water solubility of 0.00424 mg/mL . It has a logP value of 3.88 according to ALOGPS and 2.64 according to Chemaxon . The compound has a pKa (Strongest Acidic) of 4.17 and a pKa (Strongest Basic) of 7.29 .Applications De Recherche Scientifique
Discovery and Development : BCV was discovered through structure-activity relationship studies focused on indolobenzazepines. Its development involved overcoming physicochemical challenges and optimizing antiviral, safety, and pharmacokinetic properties. It has been approved in Japan in combination with other drugs for treating genotype 1 HCV (Gentles, 2018).
Oxidative Degradation Pathways : Studies on BCV's degradation under oxidative conditions reveal different profiles under photo and hydrogen peroxide oxidative conditions, highlighting its chemical stability and degradation pathways (Ye et al., 2019).
Pharmacokinetics and Mechanism of Action : BCV, an allosteric non-nucleotide inhibitor of HCV polymerase, is noted for its favorable pharmacokinetic, efficacy, and tolerability profile. It is effective in combination therapy for HCV genotype 1 (Gentile et al., 2015).
Clinical Efficacy in Combination Therapy : A placebo-controlled study showed that BCV, in combination with peginterferon alfa-2a and ribavirin, is effective in treating chronic HCV genotype 1, with a good safety profile (Tatum et al., 2015).
Synthesis Process : The large-scale synthesis of BCV involves key steps like asymmetric cyclopropanation and intramolecular Heck reaction. This synthesis approach is crucial for its production (Kocieňski, 2018).
Pharmacokinetics in Clinical Studies : A multiplexed liquid chromatography-tandem mass spectrometry method was developed for the simultaneous quantitation of BCV and other direct-acting antivirals in human plasma, supporting pharmacokinetic assessments in clinical studies (Jiang et al., 2015).
Systematic Review and Meta-analysis : A systematic review and meta-analysis showed high response rates in HCV genotype 1-infected patients treated with BCV in combination with other antivirals, irrespective of prior treatment status or ribavirin use (Ahmed et al., 2018).
Potential Against SARS-CoV-2 : Research suggests that BCV may inhibit the RNA-dependent RNA polymerase of SARS-CoV-2, indicating potential use as an anti-SARS-CoV-2 drug (Dutta et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N5O5S.ClH/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22;/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42);1H/t24-,25+,30-,36-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXVACFNNPBRLK-OZSFMWOHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC[C@@H](C1)N2C(=O)[C@]34C[C@H]3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46ClN5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
958002-36-3 |
Source
|
Record name | Beclabuvir hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958002363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BECLABUVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KU5345YJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.